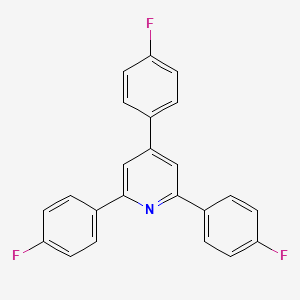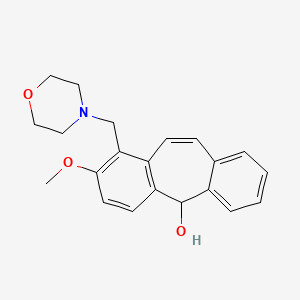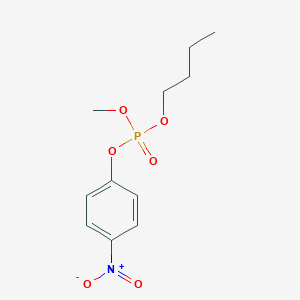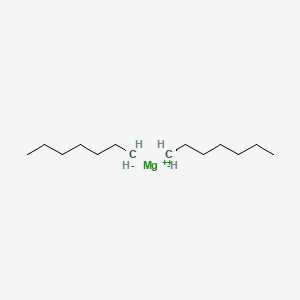
magnesium;heptane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Magnesium;heptane is a compound that combines magnesium, a vital mineral, with heptane, a straight-chain alkane. Magnesium is known for its essential roles in biological systems, including enzyme function and energy production, while heptane is commonly used as a non-polar solvent in organic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Magnesium;heptane can be synthesized through the reaction of magnesium with heptane under controlled conditions. One common method involves the use of a Grignard reagent, where magnesium reacts with an alkyl halide in the presence of heptane to form the desired compound. The reaction typically requires anhydrous conditions and a suitable catalyst to proceed efficiently.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactors where magnesium is introduced to heptane under high pressure and temperature. The process is carefully monitored to ensure the purity and yield of the final product. Advanced techniques such as distillation and crystallization may be employed to purify the compound.
Analyse Chemischer Reaktionen
Types of Reactions
Magnesium;heptane undergoes various chemical reactions, including:
Oxidation: Magnesium in the compound can be oxidized to form magnesium oxide.
Reduction: The compound can participate in reduction reactions, where magnesium acts as a reducing agent.
Substitution: Heptane can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include halogens, acids, and bases. The reactions often require specific conditions such as controlled temperature, pressure, and the presence of catalysts to proceed efficiently.
Major Products
The major products formed from reactions involving this compound depend on the type of reaction. For example, oxidation may yield magnesium oxide and heptane derivatives, while substitution reactions can produce various substituted heptanes.
Wissenschaftliche Forschungsanwendungen
Magnesium;heptane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: this compound is studied for its potential role in biological systems, particularly in enzyme function and cellular metabolism.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug delivery systems.
Industry: The compound is utilized in the production of various industrial chemicals and materials, including lubricants and coatings.
Wirkmechanismus
The mechanism of action of magnesium;heptane involves its interaction with molecular targets such as enzymes and cellular membranes. Magnesium ions play a crucial role in stabilizing enzyme structures and facilitating catalytic activity. Heptane, as a non-polar solvent, can influence the solubility and distribution of other molecules within a system.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Magnesium oxide: Unlike magnesium;heptane, magnesium oxide is primarily used for its refractory properties and as a dietary supplement.
Heptane: Pure heptane is used as a solvent and in fuel formulations, but it lacks the biological activity associated with magnesium.
Magnesium stearate: This compound is used as a lubricant in pharmaceutical formulations, differing from this compound in both structure and application.
Uniqueness
This compound is unique in its combination of a biologically essential mineral with a non-polar solvent, offering distinct properties and applications in various fields. Its ability to participate in diverse chemical reactions and its potential role in biological systems set it apart from other similar compounds.
Eigenschaften
CAS-Nummer |
51276-70-1 |
|---|---|
Molekularformel |
C14H30Mg |
Molekulargewicht |
222.69 g/mol |
IUPAC-Name |
magnesium;heptane |
InChI |
InChI=1S/2C7H15.Mg/c2*1-3-5-7-6-4-2;/h2*1,3-7H2,2H3;/q2*-1;+2 |
InChI-Schlüssel |
RVGJTBZZDSWPKE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC[CH2-].CCCCCC[CH2-].[Mg+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,3-Bis(2-hydroxyethyl)-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B14654396.png)

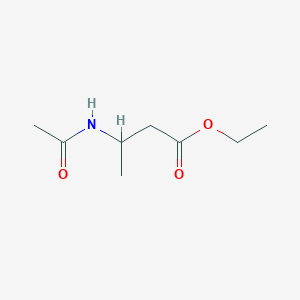
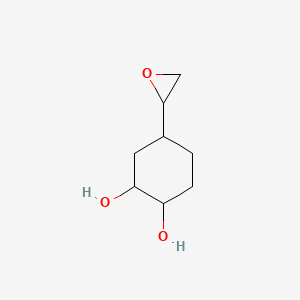
![2-(Dodecoxymethyl)-3-[3-(oxiran-2-yl)propyl]oxirane](/img/structure/B14654411.png)
![1,3-Butanedione, 1-bicyclo[2.2.1]hept-5-en-2-yl-](/img/structure/B14654413.png)
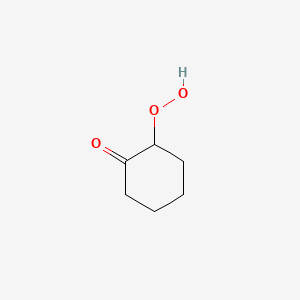
![(2E,4E)-5-[(2,4-dinitrophenyl)amino]-penta-2,4-dienal](/img/structure/B14654428.png)
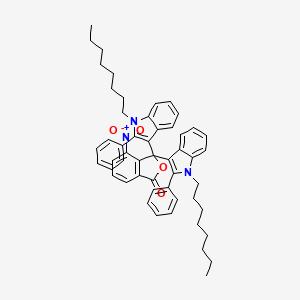
![Methyl 2-[(2-methylacryloyl)oxy]benzoate](/img/structure/B14654430.png)
